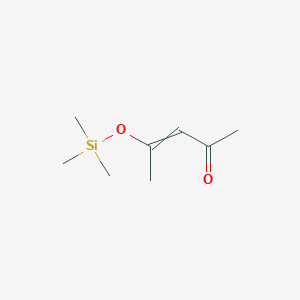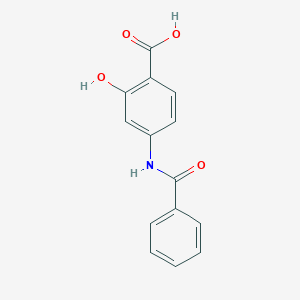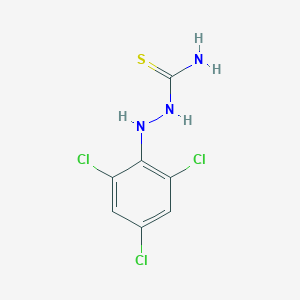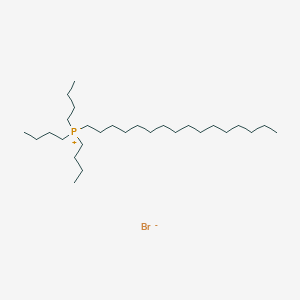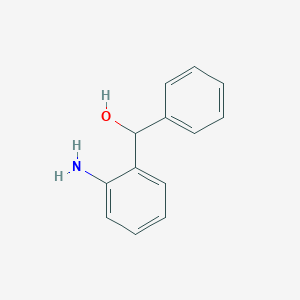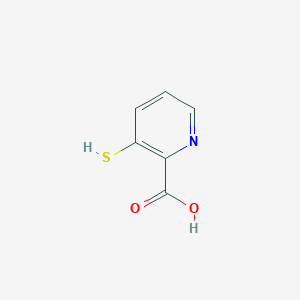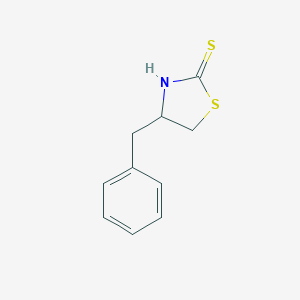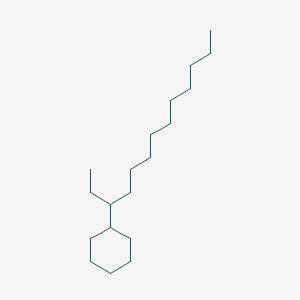![molecular formula C13H13ClN2 B079187 4-[(4-Aminophenyl)methyl]-2-chloroaniline CAS No. 10414-75-2](/img/structure/B79187.png)
4-[(4-Aminophenyl)methyl]-2-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Aminophenyl)methyl]-2-chloroaniline, also known as 4-ACO-MET, is a chemical compound that belongs to the family of tryptamines. It is a synthetic psychedelic substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-[(4-Aminophenyl)methyl]-2-chloroaniline is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of substances such as LSD and psilocybin. This activation leads to changes in neural activity, resulting in altered perception, mood, and cognition.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-[(4-Aminophenyl)methyl]-2-chloroaniline are similar to those of other psychedelic substances. It has been shown to increase serotonin levels in the brain, leading to altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature, as well as dilated pupils and altered visual perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(4-Aminophenyl)methyl]-2-chloroaniline in lab experiments is its unique chemical structure and pharmacological profile. It has been shown to have a similar profile to psilocin, making it a valuable tool for studying the effects of psychedelic substances on the brain and behavior. However, one of the main limitations of using 4-[(4-Aminophenyl)methyl]-2-chloroaniline is its potential for abuse and misuse, which can lead to ethical concerns in research settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(4-Aminophenyl)methyl]-2-chloroaniline. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its effects on brain function and behavior, which could provide valuable insights into the neural mechanisms underlying consciousness and perception.
Conclusion:
In conclusion, 4-[(4-Aminophenyl)methyl]-2-chloroaniline, or 4-[(4-Aminophenyl)methyl]-2-chloroaniline, is a synthetic psychedelic substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of this substance, as well as its potential for therapeutic use.
Synthesemethoden
The synthesis of 4-[(4-Aminophenyl)methyl]-2-chloroaniline involves the reaction of 4-acetoxyindole with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the purification process.
Wissenschaftliche Forschungsanwendungen
4-[(4-Aminophenyl)methyl]-2-chloroaniline has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have a similar chemical structure and pharmacological profile to psilocin, a naturally occurring psychedelic substance found in certain species of mushrooms. Studies have suggested that 4-[(4-Aminophenyl)methyl]-2-chloroaniline may have antidepressant, anxiolytic, and analgesic effects, making it a promising candidate for the treatment of various mental health disorders.
Eigenschaften
CAS-Nummer |
10414-75-2 |
|---|---|
Produktname |
4-[(4-Aminophenyl)methyl]-2-chloroaniline |
Molekularformel |
C13H13ClN2 |
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)methyl]-2-chloroaniline |
InChI |
InChI=1S/C13H13ClN2/c14-12-8-10(3-6-13(12)16)7-9-1-4-11(15)5-2-9/h1-6,8H,7,15-16H2 |
InChI-Schlüssel |
FABSKOVJDIDCHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)N)Cl)N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)N)Cl)N |
Andere CAS-Nummern |
10414-75-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




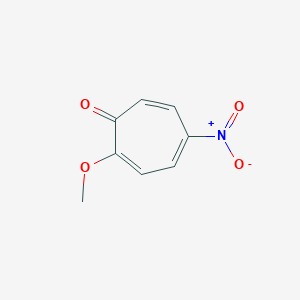
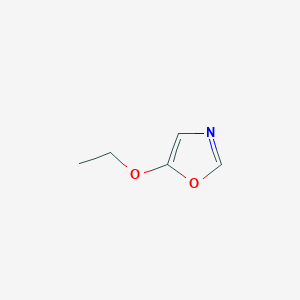

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
